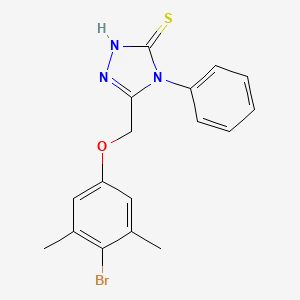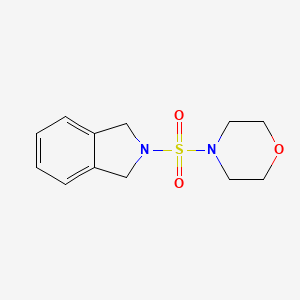
5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a bromo-dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-bromo-3,5-dimethylphenol: This intermediate can be synthesized from 3,5-dimethylanisole through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Preparation of 4-bromo-3,5-dimethylphenoxyacetonitrile: This step involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate.
Cyclization to form the triazole ring: The final step involves the reaction of 4-bromo-3,5-dimethylphenoxyacetonitrile with phenylhydrazine and carbon disulfide under basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or thiocyanates.
Scientific Research Applications
5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethylphenol: A precursor in the synthesis of the compound.
4-(4-bromo-3,5-dimethylphenoxy)-2-methyl-2-butanol: Another derivative with similar structural features.
3-(4-bromo-3,5-dimethylphenoxy)methylcyclobutanol: A compound with a cyclobutanol moiety.
Uniqueness
5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-11-8-14(9-12(2)16(11)18)22-10-15-19-20-17(23)21(15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBOIOKCMKZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619837.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2619841.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2619845.png)

![N-[(2-Ethoxypyridin-3-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2619847.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619850.png)
![2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2619851.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2619855.png)
![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2619856.png)

![Ethyl 6-methyl-2-[2-(quinolin-2-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2619859.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619860.png)
